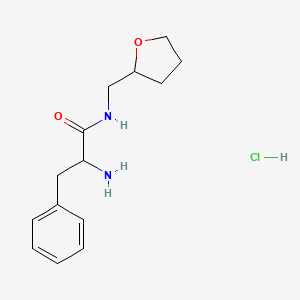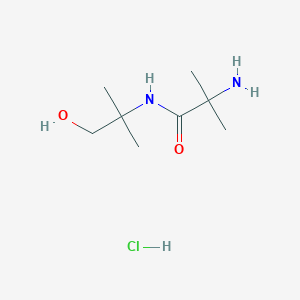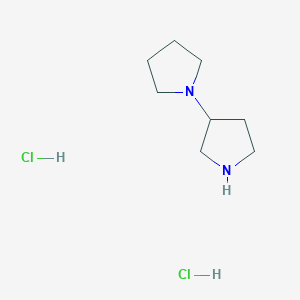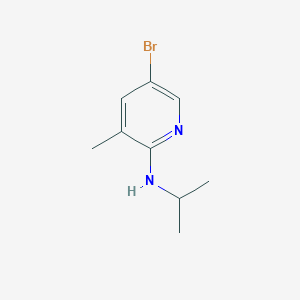
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine
Descripción general
Descripción
“5-Bromo-N-isopropyl-3-methyl-2-pyridinamine” is a chemical compound with the molecular formula C9H13BrN2. Its average mass is 229.117 Da and its monoisotopic mass is 228.026199 Da .
Molecular Structure Analysis
The molecular structure of “5-Bromo-N-isopropyl-3-methyl-2-pyridinamine” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a bromine atom at the 5-position, an isopropyl group at the nitrogen atom, and a methyl group at the 3-position .Aplicaciones Científicas De Investigación
Organic Synthesis
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine: serves as a versatile building block in organic synthesis. Its bromine atom is reactive towards nucleophilic substitution reactions, making it a valuable precursor for synthesizing various organic compounds. For instance, it can be used to create complex molecules through Suzuki coupling reactions , where the bromine atom reacts with organoboron compounds to form carbon-carbon bonds .
Medicinal Chemistry
In medicinal chemistry, this compound’s structural motif is found in many bioactive molecules. It can be utilized to develop new pharmaceuticals by modifying its core structure to improve drug-receptor interactions. The presence of the pyridinamine group is particularly significant, as it can enhance binding affinity to certain biological targets .
Material Science
The compound’s unique structure allows for its use in material science, particularly in the development of organic semiconductors. Its ability to participate in π-π stacking interactions contributes to the formation of ordered structures necessary for charge transport in organic electronic devices .
Analytical Chemistry
5-Bromo-N-isopropyl-3-methyl-2-pyridinamine: can be employed as a derivatization agent in analytical chemistry. It can react with various analytes to form more detectable or separable derivatives, aiding in the identification and quantification of compounds in complex mixtures .
Catalysis
This compound can act as a ligand for transition metal catalysts. The nitrogen atoms can coordinate to metals, forming complexes that are useful in catalyzing a range of chemical reactions, including oxidation, reduction, and cross-coupling reactions .
Agrochemical Research
In agrochemical research, derivatives of 5-Bromo-N-isopropyl-3-methyl-2-pyridinamine can be explored for their potential as novel pesticides or herbicides. The bromine atom allows for further functionalization to create compounds with specific activities against agricultural pests .
Propiedades
IUPAC Name |
5-bromo-3-methyl-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTGFSNUUQKKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



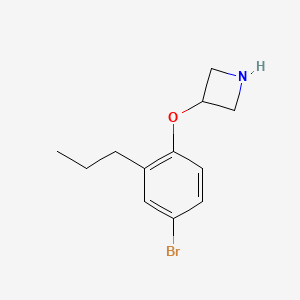

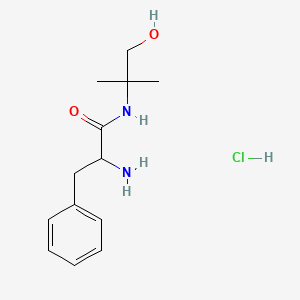

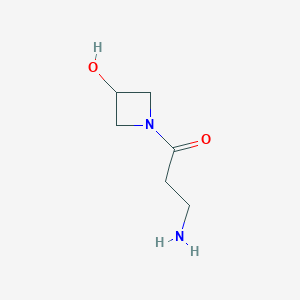
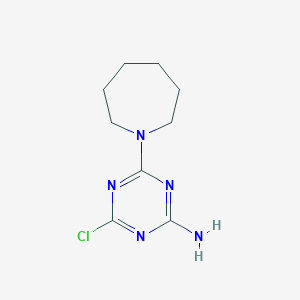
![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)
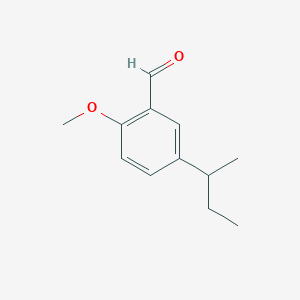
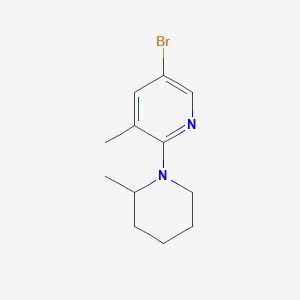
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525184.png)
